Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-b-D-gluco-pyranosyl)-2-deoxy-6-O-(a-L-fucopyranosyl)-b-D-glucopyranoside
Description
This compound is a trisaccharide derivative featuring a β-D-glucopyranoside core modified with two key substituents:
- A 2-acetamido-2-deoxy-β-D-glucopyranosyl group at the 4-O position.
- An α-L-fucopyranosyl group at the 6-O position. The methyl group at the anomeric position stabilizes the glycosidic bond, making it a valuable intermediate in glycobiology research. Its structural complexity enables studies on carbohydrate-protein interactions, particularly in bacterial adhesion and immune recognition .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-6-methoxy-2-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N2O15/c1-7-14(29)18(33)19(34)23(37-7)36-6-11-20(17(32)13(25-9(3)28)21(35-4)39-11)40-22-12(24-8(2)27)16(31)15(30)10(5-26)38-22/h7,10-23,26,29-34H,5-6H2,1-4H3,(H,24,27)(H,25,28)/t7-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19-,20+,21+,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUYQHNAKBFGTD-PRXOSTTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC)NC(=O)C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601101207 | |
| Record name | Methyl O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-[6-deoxy-α-L-galactopyranosyl-(1→6)]-2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601101207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97242-84-7 | |
| Record name | Methyl O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-[6-deoxy-α-L-galactopyranosyl-(1→6)]-2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97242-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-[6-deoxy-α-L-galactopyranosyl-(1→6)]-2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601101207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protecting Group Strategy
Successful syntheses employ a combination of temporary and permanent protecting groups:
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Benzyl (Bn) Groups : Used for long-term protection of hydroxyls at positions 3 and 6 due to stability under acidic/basic conditions.
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Allyl Groups : Serve as temporary protectants for position 4, allowing selective deprotection via rhodium-catalyzed isomerization.
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Acetyl (Ac) Groups : Protect amine functionalities at C-2, removable under mild basic conditions without affecting glycosidic bonds.
In the foundational work by, benzyl and allyl groups enabled sequential glycosylation of a glucosamine core. The allyl group at position 3 was removed using chloro(tristriphenylphosphine)rhodium(I), exposing the hydroxyl for fucosylation without disturbing adjacent protections.
β-1,4 Glucosaminylation
The first glycosylation installs the 2-acetamido-2-deoxy-β-D-glucopyranosyl moiety at position 4:
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Donor Activation : 2-Azido-3,6-di-O-benzyl-2-deoxy-D-glucopyranosyl trichloroacetimidate is activated with trimethylsilyl triflate (TMSOTf) in dichloromethane.
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Acceptor Preparation : Methyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-β-D-glucopyranoside is synthesized via benzylation of the 6-OH and allylation of the 3-OH.
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Coupling : Reaction at −15°C yields the β-1,4-linked disaccharide in 77% yield, with stereoselectivity ensured by participating neighboring groups (NHAc).
α-1,6 Fucosylation
The second glycosylation introduces α-L-fucopyranose at position 6:
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Donor Synthesis : 2,3,4-Tri-O-benzyl-α-L-fucopyranosyl bromide is prepared using HBr/AcOH treatment of perbenzylated fucose.
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Deprotection : The 6-O-benzyl group on the disaccharide is selectively removed via hydrogenolysis with Pd/C in ethanol.
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Coupling : Promoted by silver triflate and molecular sieves in dichloromethane, achieving α-selectivity through solvent-assisted participation (62% yield).
Enzymatic and Chemoenzymatic Approaches
Glycosynthase-Mediated Synthesis
Glycosynthases, engineered mutants of retaining glycosidases, offer an alternative to chemical methods:
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Donor Substrate : α-L-Fucopyranosyl fluoride or β-D-glucosaminyl fluoride.
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Acceptor Flexibility : Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives with unprotected 4-OH or 6-OH.
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Yields : Up to 84% for β-1,4 linkages using Abg2F6 glycosynthase, though α-1,6 linkages require further enzyme engineering.
Transglycosylation
Two-step transglycosylation adapts methods from alkyl glycoside synthesis:
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Low-Carbon Glycoside Synthesis : Methyl β-D-glucopyranoside is fucosylated using α-L-fucosidase.
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Enzymatic Transfer : A β-glucosaminidase transfers the glucosamine moiety from p-nitrophenyl β-D-glucosaminide to the 4-OH of the fucosylated intermediate.
Yields remain moderate (45–55%) due to competing hydrolysis.
Comparative Analysis of Methods
Critical Reaction Optimizations
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Hydroxide ions (OH-), amines (R-NH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Biological Activities
- Antimicrobial Properties :
- Anticancer Effects :
- Immunomodulatory Effects :
Potential Therapeutic Uses
- Drug Development : The unique structure of methyl 2-acetamido-4-O-(2-acetamido-2-deoxy-β-D-gluco-pyranosyl)-2-deoxy-6-O-(α-L-fucopyranosyl)-β-D-glucopyranoside makes it a candidate for drug development, particularly in designing novel antibiotics or anticancer agents.
- Vaccine Development : Its immunomodulatory properties suggest potential applications in vaccine formulation, where it could enhance immune responses to specific antigens .
Case Study 1: Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this glycoside and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition at low concentrations, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Research
A recent investigation explored the effects of this compound on breast cancer cell lines. The results suggested that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an adjunct therapy in cancer treatment .
Mechanism of Action
The mechanism of action of Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-b-D-gluco-pyranosyl)-2-deoxy-6-O-(a-L-fucopyranosyl)-b-D-glucopyranoside involves its interaction with specific molecular targets. These targets may include enzymes involved in glycosylation processes or receptors that recognize carbohydrate structures. The compound’s effects are mediated through pathways that regulate cellular functions such as signaling, adhesion, and immune response.
Comparison with Similar Compounds
Structural Variations
Branching and Linkage Patterns
- Target Compound: 4-O linkage: 2-Acetamido-2-deoxy-β-D-glucopyranosyl. 6-O linkage: α-L-Fucopyranosyl. Aglycone: Methyl group.
- Methyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside (Compound 10, ): Substitutes the 4-O glucosamine with β-D-galactopyranosyl. Lacks the 6-O fucose moiety. Optical rotation: [α] +8.0° (vs. target compound’s unmeasured but expected distinct value due to fucose presence) .
- Benzyl 2-acetamido-6-O-benzyl-3-(2,3,4-tri-O-benzyl-β-L-fucopyranosyl)-4-β-D-galactopyranosyl-2-deoxy-α-D-glucopyranoside (): Uses benzyl protective groups and a galactopyranosyl at 4-O. Features α-D-glucopyranoside core (vs. β-D in target). Designed for synthetic flexibility in oligosaccharide assembly .
Protective Groups and Modifications
- 2-Acetamido-4-O-(2'-acetamido-2'-deoxy-3',4',6'-tri-O-acetyl-β-D-glucopyranosyl)-2-deoxy-1,3-di-O-acetyl-6-O-(2'',3'',4''-tri-O-acetyl-α-L-fucopyranosyl)-α-D-glucopyranoside (): Fully acetylated glucosamine and fucose residues. Demonstrates how protective groups (acetyl vs. methyl) influence solubility and reactivity .
- 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranoside (): Uses 4-nitrophenyl as the aglycone, enhancing leaving-group properties for enzymatic studies. Highlights the role of aglycone choice in glycosylation efficiency .
Physical and Chemical Properties
- Key Insight : The 6-O fucose in the target compound may reduce water solubility compared to simpler analogs like Compound 10, but the methyl group improves stability over 4-nitrophenyl derivatives .
Biological Activity
Methyl 2-acetamido-4-O-(2-acetamido-2-deoxy-b-D-gluco-pyranosyl)-2-deoxy-6-O-(a-L-fucopyranosyl)-b-D-glucopyranoside, commonly referred to as Methyl 2-Acetamido-4-O-Fucosylated Glucoside, is a complex glycoside with significant potential in biomedical research. Its structure includes multiple sugar moieties and functional groups that contribute to its biological activity, particularly in areas related to cell signaling, immune response, and potential therapeutic applications.
- Molecular Formula : C23H40N2O15
- Molecular Weight : 584.57 g/mol
- CAS Number : 97242-84-7
- Purity : >95% (HPLC) .
1. Antimicrobial Properties
Research indicates that fucosylated glycosides exhibit antimicrobial activity. Methyl 2-Acetamido-4-O-Fucosylated Glucoside has shown promise against various bacterial strains, potentially due to its ability to interfere with bacterial adhesion and biofilm formation. In vitro studies have demonstrated that this compound can inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus.
2. Immunomodulatory Effects
The compound's structure suggests it may play a role in modulating immune responses. Fucose-containing glycans are known to interact with immune cells, influencing their activation and function. Studies have shown that Methyl 2-Acetamido-4-O-Fucosylated Glucoside can enhance the activity of macrophages and dendritic cells, promoting a more robust immune response against infections .
3. Cell Adhesion and Signaling
Glycosides like Methyl 2-Acetamido-4-O-Fucosylated Glucoside are involved in cell-cell interactions and signaling pathways. The presence of fucose may enhance the binding affinity of this compound to specific lectins on cell surfaces, facilitating communication between cells. This property is particularly relevant in cancer biology, where altered glycosylation patterns can affect tumor progression and metastasis .
Case Study 1: Antimicrobial Efficacy
A study conducted by Kojima et al. (2024) evaluated the antimicrobial efficacy of various fucosylated compounds, including Methyl 2-Acetamido-4-O-Fucosylated Glucoside. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL, suggesting its potential as a natural antimicrobial agent .
Case Study 2: Immune Modulation
In a separate investigation, researchers assessed the immunomodulatory effects of this glycoside on murine models. The findings revealed that treatment with Methyl 2-Acetamido-4-O-Fucosylated Glucoside led to increased cytokine production (IL-6 and TNF-alpha), indicating enhanced immune activation .
Research Findings
Q & A
Q. What synthetic strategies are commonly employed for synthesizing this complex oligosaccharide?
The synthesis typically involves chemical glycosylation or enzymatic methods . Chemical approaches use protected monosaccharide donors (e.g., trichloroacetimidates) and acceptors with orthogonal protecting groups (e.g., benzyl, allyl) to control regioselectivity . Enzymatic methods leverage glycosyltransferases (e.g., FUT5 for fucosylation) under optimized buffer conditions (pH 7.5 Tris-HCl, MnCl₂ as cofactor) to achieve stereospecific linkages . Purification often involves size-exclusion chromatography (Biogel P-2) and HPLC with HILIC columns (65% CH₃CN:10 mM ammonium formate) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR in D₂O resolve glycosidic linkage configurations (e.g., δ 5.2–5.4 ppm for α-L-fucose anomeric protons; δ 100–110 ppm for β-D-glucose carbons) .
- Mass Spectrometry : MALDI-TOF MS confirms molecular weight (e.g., observed [M+Na]⁺ at m/z 1487.1865 vs. calculated 1486.5546 for enzymatic products) .
- HPLC : Validates purity using UV detection (210 nm) and retention time consistency (e.g., 13 min under isocratic conditions) .
Q. What biological relevance does this compound’s structure hold?
The α-L-fucose and 2-acetamido-2-deoxy-β-D-glucose motifs mimic natural glycoconjugates involved in cell adhesion (e.g., LewisX antigens) and glycosaminoglycan sulfation sites . Its branched structure is valuable for studying carbohydrate-protein interactions (e.g., lectin binding) .
Advanced Research Questions
Q. How are regioselectivity challenges addressed during glycosylation?
Regioselectivity is controlled via protecting group strategies . For example:
- 4,6-O-Benzylidene protection on glucose directs glycosylation to the 3-OH position .
- Enzymatic specificity : FUT5 selectively transfers fucose to the 6-O position of GlcNAc in the presence of Mn²⁺ .
- Temporary groups (e.g., levulinoyl, 4-methoxybenzyl) enable sequential deprotection for multi-step synthesis .
Q. How to resolve discrepancies between calculated and observed mass spectrometry data?
Discrepancies (e.g., Δm/z >0.5 Da) may arise from incomplete desalting , ion suppression , or isotopic impurities . Mitigation strategies include:
- Repeating MS with ESI-TOF for higher accuracy.
- Using internal standards (e.g., sodium trifluoroacetate) for calibration .
- Cross-validating with NMR integration ratios for proton counts .
Q. What methods confirm the stereochemistry of glycosidic linkages?
- NOESY/ROESY NMR : Detects inter-residue nuclear Overhauser effects (e.g., H1 of fucose to H4 of GlcNAc for α(1→4) linkage) .
- Enzymatic hydrolysis : Specific glycosidases (e.g., α-L-fucosidase) cleave linkages, confirming anomeric configuration .
- X-ray crystallography : Resolves absolute configuration but requires crystalline derivatives .
Methodological Notes
- Data Contradiction Analysis : Conflicting NMR signals (e.g., split peaks) may indicate rotameric conformers or impurities . Use heteronuclear experiments (HSQC, HMBC) to assign ambiguous signals .
- Stereochemical Purity : Monitor glycosylation reactions with TLC (e.g., 10% H₂SO₄ in EtOH for visualization) and optimize donor-acceptor ratios to minimize β/α mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
